Photocleavable Orthogonality: Complete Acid/Base Stability Enables True Orthogonal Protection
Fmoc-L-Cys(oNv)-OH demonstrates full orthogonality to standard Fmoc/tBu SPPS conditions. Unlike S-Trt (cleaved by 95% TFA within 30 min) and S-tBu (acid-labile), the oNv group is completely stable to 20% piperidine (Fmoc removal, ~2 × 10 min) and TFA cleavage cocktails (e.g., TFA/TIS/H2O, 95:2.5:2.5, 2 h) [1]. Deprotection is achieved exclusively by 350 nm photolysis under ambient conditions, with >95% cleavage efficiency reported in model peptide syntheses [1]. This orthogonal mechanism permits on-resin sequential deprotection that cannot be accomplished with any acid- or base-labile cysteine protecting group [2].
| Evidence Dimension | Orthogonal stability under standard SPPS deprotection conditions |
|---|---|
| Target Compound Data | Stable to 20% piperidine (≥30 min) and TFA cleavage cocktails (≥2 h); cleaved by 350 nm photolysis |
| Comparator Or Baseline | S-Trt: cleaved by TFA within 30 min; S-tBu: acid-labile; S-Acm: requires heavy metal oxidation (Hg, Ag, Tl); S-Npys: activated toward thiols |
| Quantified Difference | Only oNv provides orthogonal photolytic cleavage orthogonal to both acid and base conditions |
| Conditions | Fmoc/tBu SPPS; 20% piperidine in DMF; TFA/TIS/H2O (95:2.5:2.5); 350 nm photolysis |
Why This Matters
This orthogonal stability enables regioselective disulfide bond formation in multi-cysteine peptides without intermediate HPLC purification, reducing synthesis steps and improving yield.
- [1] Karas JA, et al. 2-Nitroveratryl as a Photocleavable Thiol-Protecting Group for Directed Disulfide Bond Formation in the Chemical Synthesis of Insulin. Chem Eur J. 2014;20:9549-9552. View Source
- [2] Iris Biotech GmbH. Fmoc-L-Cys(oNv)-OH (FAA3970) Product Description. oNv cleaved by photolysis (350 nm) under ambient conditions. View Source
